2-(Benzyloxy)-6-chloro-3-nitropyridine
Overview
Description
2-(Benzyloxy)-6-chloro-3-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the sixth position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-chloro-3-nitropyridine typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-chloro-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 2-(Benzyloxy)-6-chloro-3-aminopyridine.
Substitution: Substitution of the chlorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-6-chloro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-chloro-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The benzyloxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-nitropyridine: Lacks the chlorine atom at the sixth position.
2-(Benzyloxy)-6-chloropyridine: Lacks the nitro group at the third position.
6-Chloro-3-nitropyridine: Lacks the benzyloxy group at the second position.
Uniqueness
2-(Benzyloxy)-6-chloro-3-nitropyridine is unique due to the presence of all three functional groups (benzyloxy, chlorine, and nitro) on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-nitro-2-phenylmethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-6-10(15(16)17)12(14-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPUWHAXMBULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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